Sucrose 6,6'Dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose 6,6’Dicarboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol . Sucrose 6,6’Dicarboxylic Acid is primarily used in the manufacture of sucrose carboxylic acid derivatives, which serve as antioxidants for the prevention of lifestyle-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 6,6’Dicarboxylic Acid typically involves the oxidation of sucrose. One common method is the electrocatalytic oxidation of sucrose in an alkaline medium on platinum electrodes. This process selectively oxidizes the primary hydroxyl groups of sucrose to form the dicarboxylic acid . The reaction conditions include maintaining the electrode activity at a sufficient level by controlling the oxidation potential, which is crucial for the selectivity of the reaction .
Industrial Production Methods
Industrial production of Sucrose 6,6’Dicarboxylic Acid can also involve microbial fermentation processes. Yeast cell factories are often employed due to their hyperosmotic and low pH tolerance, as well as their flexibility for gene manipulations . By applying genetic manipulation techniques, the bio-based production of dicarboxylic acids can be made more precise and economical .
Chemical Reactions Analysis
Types of Reactions
Sucrose 6,6’Dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups of sucrose are oxidized to form the dicarboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Platinum electrodes in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sucrose 6,6’Dicarboxylic Acid.
Reduction: Sucrose 6,6’Dihydroxy Alcohol.
Substitution: Sucrose 6,6’Dicarboxylic Acid Esters or Amides.
Scientific Research Applications
Sucrose 6,6’Dicarboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various sucrose carboxylic acid derivatives.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the manufacture of environmentally friendly detergents, emulsifiers, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sucrose 6,6’Dicarboxylic Acid involves its antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress, thereby preventing cellular damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its antioxidant activity include the neutralization of ROS and the inhibition of oxidative enzymes .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A dicarboxylic acid with a shorter carbon chain (C4) and similar antioxidant properties.
Glutaric Acid: Another dicarboxylic acid with a five-carbon chain (C5) used in the synthesis of polymers and resins.
Adipic Acid: A six-carbon dicarboxylic acid widely used in the production of nylon.
Uniqueness
Sucrose 6,6’Dicarboxylic Acid is unique due to its structure derived from sucrose, which imparts specific properties such as higher molecular weight and multiple functional groups.
Properties
Molecular Formula |
C12H18O13 |
---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1 |
InChI Key |
GSNZTHDJQODXMS-RGFCWKAWSA-N |
Isomeric SMILES |
C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.